BenchChemオンラインストアへようこそ!

Sibofimloc

Pharmacokinetics Gut-restricted Systemic exposure

Sibofimloc (TAK-018, EB8018) is the only clinically advanced, gut-restricted FimH adhesin inhibitor built on a divalent C-mannoside scaffold—a structural feature that delivers metabolic stability unattainable by monovalent mannoside derivatives. It selectively blocks AIEC epithelial adhesion without bactericidal activity, preserving the native gut microbiome unlike antibiotics or systemic immunosuppressants. Phase IIa-validated for postoperative CD recurrence prevention (NCT03943446). The definitive tool compound for anti-virulence pharmacology, host-microbiome interaction studies, and gut-restricted drug delivery platform research.

Molecular Formula C35H39NO11
Molecular Weight 649.7 g/mol
CAS No. 1616113-45-1
Cat. No. B610836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibofimloc
CAS1616113-45-1
SynonymsSibofimloc;  VRT-1353385;  VRT 1353385;  VRT1353385;  Antibiotic-202;  Antibiotic 202;  Antibiotic202; 
Molecular FormulaC35H39NO11
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O
InChIInChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1
InChIKeySFHMWDMKUYVSQJ-VECBPBMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sibofimloc (CAS 1616113-45-1) FimH Antagonist for Crohn's Disease – Procurement & Selection Overview


Sibofimloc (also known as TAK-018, EB8018, or Antibiotic-202) is a first-in-class, gut-restricted, orally active small molecule FimH adhesion inhibitor [1]. The compound is a divalent C-mannoside that targets the FimH adhesin expressed on the surface of adherent-invasive Escherichia coli (AIEC) and other Enterobacteriaceae in the gastrointestinal tract of patients with Crohn's disease (CD) [2]. Sibofimloc was extracted from patent WO2014100158A1 as Compound Example 202 [3] and has advanced to Phase IIa clinical trials for the prevention of postoperative CD recurrence [4].

Sibofimloc (TAK-018) Procurement Rationale: Why Generic FimH Antagonist Substitution Fails


Sibofimloc is not a generic FimH antagonist; its specific divalent C-mannoside molecular architecture, coupled with its gut-restricted pharmacokinetic profile, prevents simple substitution with other in-class FimH inhibitors or alternative IBD therapies [1]. The compound's structural design—specifically its divalent nature and C-glycosidic linkage replacing the anomeric oxygen—directly impacts metabolic stability and in vivo efficacy relative to earlier monovalent mannoside derivatives such as heptyl mannoside (HM) [2]. Furthermore, sibofimloc's mechanism of action targets bacterial virulence (FimH-mediated adhesion) rather than host immune pathways, fundamentally differentiating it from widely used anti-TNF biologics (e.g., adalimumab) and S1P receptor modulators (e.g., ozanimod) [3]. Substitution without empirical validation of these structure-activity and target-engagement parameters would introduce unquantified risk into preclinical and clinical investigations.

Sibofimloc Quantitative Differentiation Evidence: Head-to-Head PK, Structural & Biomarker Data


Sibofimloc Systemic Exposure: Minimal Plasma Concentration vs. Conventional Oral Small Molecules in CD Patients

In a Phase 1b study of patients with active Crohn's disease, sibofimloc demonstrated minimal systemic absorption following 13 days of oral administration at 1500 mg twice daily. The observed Cmax values, ranging from 51.3 to 348 ng/mL after a single 3000 mg dose, confirm its gut-restricted pharmacokinetic design [1]. This contrasts sharply with conventional orally administered small molecules for IBD, which typically exhibit substantially higher systemic exposure necessary for target engagement in circulation or tissue compartments.

Pharmacokinetics Gut-restricted Systemic exposure

Sibofimloc Structural Differentiation: Divalent C-Mannoside Architecture vs. Monovalent FimH Antagonists

Sibofimloc is characterized as a divalent C-mannoside, which differentiates it structurally from monovalent FimH antagonists such as heptyl mannoside (HM) and thiazolylaminomannoside (TazMan) class compounds. The divalent architecture and replacement of the anomeric oxygen with a carbon linkage (C-mannoside) were design features intended to improve metabolic stability and in vivo efficacy relative to earlier monovalent derivatives [1]. This structural distinction correlates with sibofimloc's advancement to Phase IIa clinical trials, whereas many monovalent FimH antagonists remain in preclinical or early discovery stages [2].

Structure-activity relationship FimH antagonist Mannoside

Sibofimloc Stool Biomarker Reduction: TNF-α and Calprotectin Decrease in CD Patients

In the Phase 1b study of patients with active Crohn's disease, sibofimloc treatment (1500 mg BID for 13 days) resulted in decreased levels of multiple pro-inflammatory biomarkers measured in stool. These included TNF-α, IL-1β, IL-6, IL-8, IFN-γ, and the clinically validated fecal calprotectin [1]. This luminal pharmacodynamic effect demonstrates target engagement and local anti-inflammatory activity directly at the site of disease pathology in CD patients, consistent with the compound's proposed mechanism of blocking FimH-mediated AIEC adhesion and subsequent TLR4-driven inflammation [2].

Pharmacodynamics Inflammatory biomarkers Target engagement

Sibofimloc Gut-Restricted Mechanism: Bacterial Virulence Targeting vs. Host Immune Suppression

Sibofimloc's mechanism of action involves direct blockade of the FimH adhesin on AIEC and other Enterobacteriaceae, preventing bacterial adhesion to the intestinal epithelium and subsequent TLR4-mediated inflammation [1]. This anti-virulence approach 'disarms' pathogenic bacteria without exerting direct bactericidal effects, thereby preserving the broader gut microbiome [2]. This fundamentally differs from immunosuppressive therapies (e.g., anti-TNF biologics such as adalimumab or S1P modulators such as ozanimod) that target host immune pathways systemically, and from antibiotics that non-selectively disrupt the gut microbiota.

Mechanism of action Anti-virulence Microbiome

Sibofimloc (TAK-018) Recommended Research & Industrial Application Scenarios


Crohn's Disease Postoperative Recurrence Prevention Research

Sibofimloc is currently under investigation in a randomized, double-blind, placebo-controlled Phase 2a trial (NCT03943446) for the prevention of endoscopic recurrence of intestinal inflammation in postoperative CD patients following laparoscopic ileocecal resection [1]. The compound's demonstrated ability to decrease stool inflammatory biomarkers including TNF-α and calprotectin in CD patients [2] supports its utility in studies evaluating early intervention to prevent disease recurrence after surgical remission. Procurement of sibofimloc is indicated for academic or industrial research programs investigating microbiome-targeted, anti-virulence strategies for postoperative CD management.

AIEC-Mediated Intestinal Inflammation and FimH Adhesion Mechanism Studies

Sibofimloc's well-characterized mechanism as a divalent C-mannoside FimH adhesion inhibitor makes it a valuable tool compound for studying AIEC pathogenesis and the role of FimH-TLR4 interactions in driving intestinal inflammation [1]. Human intestinal explant studies have demonstrated that TAK-018 inhibits bacterial adhesion to the epithelium and prevents associated inflammation while preserving mucosal integrity [2]. Procurement is recommended for laboratories investigating bacterial adhesion pathways, host-microbiome interactions in CD, or evaluating FimH as a therapeutic target in related inflammatory bowel conditions.

Gut-Restricted Pharmacokinetic and Safety Pharmacology Studies

The confirmed minimal systemic exposure of sibofimloc in CD patients—with Cmax values ranging from 51.3 to 348 ng/mL following 3000 mg single dose and low systemic levels after repeated 1500 mg BID dosing [1]—establishes it as a reference standard for gut-restricted oral small molecule research. Procurement is appropriate for studies seeking to validate intestinal-restricted drug delivery platforms, investigate local versus systemic pharmacodynamic effects, or benchmark novel gut-restricted compounds against a clinically advanced FimH antagonist with established human PK and tolerability data.

Microbiome-Sparing Anti-Virulence Therapeutic Development

Sibofimloc represents a first-in-class example of an anti-virulence strategy that selectively disarms pathogenic FimH-expressing Enterobacteriaceae without exerting direct antibacterial activity, thereby preserving the native gut microbiome [1]. This contrasts with both antibiotics (which broadly disrupt microbial communities) and systemic immunosuppressants (which modulate host immunity) [2]. Procurement of sibofimloc is indicated for research programs exploring microbiome-friendly therapeutic approaches, development of novel anti-virulence agents, or comparative studies evaluating the impact of different CD therapeutic classes on gut microbial ecology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sibofimloc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.